molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No. B106681
Key on ui cas rn: 3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Patent
US04122090

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](OC1C(O)=C(C2C=CC=CC=2)S(=O)(=O)C=1C1C=CC=CC=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClC1C=CC=CC=1Cl>[CH2:1]([N:8]=[C:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)OC1=C(S(C(=C1O)C1=CC=CC=C1)(=O)=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04122090

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](OC1C(O)=C(C2C=CC=CC=2)S(=O)(=O)C=1C1C=CC=CC=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClC1C=CC=CC=1Cl>[CH2:1]([N:8]=[C:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)OC1=C(S(C(=C1O)C1=CC=CC=C1)(=O)=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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